molecular formula C8H8 B12059293 Styrene--13C CAS No. 31124-35-3

Styrene--13C

Cat. No.: B12059293
CAS No.: 31124-35-3
M. Wt: 105.14 g/mol
InChI Key: PPBRXRYQALVLMV-VQEHIDDOSA-N
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Description

Styrene–13C, also known as Ethenyl-1-13C benzene, is a compound where the carbon-13 isotope is incorporated into the styrene molecule. This isotopic labeling is particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy, due to the unique properties of carbon-13.

Preparation Methods

Synthetic Routes and Reaction Conditions

Styrene–13C can be synthesized through various methods. One common approach involves the use of carbon-13 labeled precursors in the synthesis of styrene. For instance, the reaction of carbon-13 labeled ethylene with benzene in the presence of a catalyst can yield styrene–13C. The reaction conditions typically involve high temperatures and pressures to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of styrene–13C often involves the use of specialized equipment to handle the isotopic labeling. The process may include the use of carbon-13 labeled ethylene or other precursors, along with catalysts and specific reaction conditions to ensure high yield and purity of the labeled styrene.

Chemical Reactions Analysis

Types of Reactions

Styrene–13C undergoes various chemical reactions similar to regular styrene. These include:

    Oxidation: Styrene–13C can be oxidized to form styrene oxide–13C.

    Reduction: It can be reduced to form ethylbenzene–13C.

    Substitution: Styrene–13C can undergo substitution reactions, such as halogenation, to form halogenated styrene–13C derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Styrene oxide–13C.

    Reduction: Ethylbenzene–13C.

    Substitution: Halogenated styrene–13C derivatives.

Scientific Research Applications

Styrene–13C is extensively used in scientific research due to its isotopic labeling. Some key applications include:

    Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.

    Biology: Helps in tracing metabolic pathways and studying enzyme mechanisms.

    Medicine: Used in the development of diagnostic tools and imaging techniques.

    Industry: Employed in the production of polymers and copolymers for various applications.

Mechanism of Action

The mechanism of action of styrene–13C primarily involves its use as a tracer in NMR spectroscopy. The carbon-13 isotope provides unique signals that can be detected and analyzed to study molecular structures, interactions, and dynamics. This isotopic labeling allows researchers to gain detailed insights into the behavior of molecules in various environments.

Comparison with Similar Compounds

Similar Compounds

    Styrene: The non-labeled version of styrene.

    Ethylbenzene–13C: Another carbon-13 labeled compound used in similar applications.

    Benzene–13C: Carbon-13 labeled benzene used in NMR studies.

Uniqueness

Styrene–13C is unique due to its specific isotopic labeling, which makes it particularly valuable in NMR spectroscopy. The incorporation of carbon-13 allows for detailed analysis of molecular structures and dynamics, providing insights that are not possible with non-labeled compounds.

Properties

CAS No.

31124-35-3

Molecular Formula

C8H8

Molecular Weight

105.14 g/mol

IUPAC Name

(113C)ethenylbenzene

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2+1

InChI Key

PPBRXRYQALVLMV-VQEHIDDOSA-N

Isomeric SMILES

C=[13CH]C1=CC=CC=C1

Canonical SMILES

C=CC1=CC=CC=C1

Origin of Product

United States

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